Ac-PSMA-trillium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

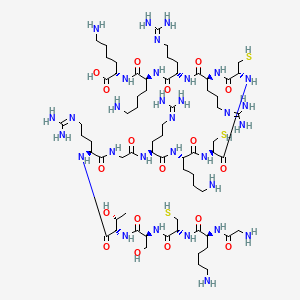

Actinium-225 prostate-specific membrane antigen-trillium (Ac-PSMA-trillium) is a novel radioligand therapy designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound combines a high-affinity prostate-specific membrane antigen inhibitor, a customized albumin-binding domain, and a macropa chelator for efficient and stable radiolabeling with actinium-225 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-PSMA-trillium involves the conjugation of a high-affinity prostate-specific membrane antigen inhibitor with a customized albumin-binding domain and a macropa chelator. The prostate-specific membrane antigen inhibitor is designed to target prostate-specific membrane antigen-expressing tumor cells specifically. The albumin-binding domain prolongs plasma residence time, and the macropa chelator ensures efficient radiolabeling with actinium-225 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis of the prostate-specific membrane antigen inhibitor, albumin-binding domain, and macropa chelator. These components are then conjugated under controlled conditions to ensure high purity and stability. The final product is radiolabeled with actinium-225 in a highly controlled environment to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Ac-PSMA-trillium undergoes several types of chemical reactions, including:

Radiolabeling: The macropa chelator efficiently binds actinium-225, forming a stable complex.

Binding Reactions: The high-affinity prostate-specific membrane antigen inhibitor binds specifically to prostate-specific membrane antigen-expressing tumor cells

Common Reagents and Conditions

Radiolabeling: Actinium-225 is used as the radioactive isotope, and the reaction is carried out under controlled conditions to ensure safety and efficiency.

Binding Reactions: The prostate-specific membrane antigen inhibitor is designed to bind specifically to prostate-specific membrane antigen-expressing tumor cells under physiological conditions

Major Products Formed

The major product formed from these reactions is the this compound complex, which consists of the prostate-specific membrane antigen inhibitor, albumin-binding domain, macropa chelator, and actinium-225 .

Scientific Research Applications

Ac-PSMA-trillium has several scientific research applications, including:

Chemistry: Used as a model compound for studying radioligand therapy and radiolabeling techniques.

Biology: Investigated for its ability to target prostate-specific membrane antigen-expressing tumor cells specifically.

Medicine: Developed as a treatment for metastatic castration-resistant prostate cancer, showing promising results in preclinical and clinical studies

Industry: Utilized in the development of novel radioligand therapies and targeted alpha therapies

Mechanism of Action

Ac-PSMA-trillium exerts its effects by targeting and binding to prostate-specific membrane antigen-expressing tumor cells. Upon binding, the actinium-225 moiety delivers a cytotoxic dose of alpha radiation to the tumor cells, causing double-stranded DNA breaks and inducing cell death. The customized albumin-binding domain prolongs plasma residence time, increasing the therapeutic index by improving tumor uptake while reducing uptake in normal organs .

Comparison with Similar Compounds

Similar Compounds

Lutetium-177 prostate-specific membrane antigen: A beta-emitter used in prostate-specific membrane antigen-targeted radioligand therapy.

Other actinium-225 prostate-specific membrane antigen-targeting small molecules: Investigational compounds with similar mechanisms of action but different albumin-binding domains and chelators

Uniqueness

This compound is unique due to its combination of a high-affinity prostate-specific membrane antigen inhibitor, a customized albumin-binding domain, and a macropa chelator. This combination enhances its therapeutic index by improving tumor uptake and reducing uptake in normal organs, making it a promising candidate for the treatment of metastatic castration-resistant prostate cancer .

Properties

Molecular Formula |

C107H158AcIN17O34S-2 |

|---|---|

Molecular Weight |

2612.5 g/mol |

IUPAC Name |

actinium;4-[2-[4-[[(5S)-5-[3-[2-[2-[2-[4-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]carbamoylamino]phenyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(1S)-1-carboxy-5-[4-(4-iodophenyl)butanoylamino]pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamothioylamino]phenyl]ethoxy]-6-[[16-[(6-carboxylatopyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylate;methane |

InChI |

InChI=1S/C106H156IN17O34S.CH4.Ac/c107-81-23-19-78(20-24-81)10-7-18-94(125)108-32-4-2-15-89(100(133)134)117-96(127)31-42-144-51-59-152-62-64-154-66-68-156-70-71-157-69-67-155-65-63-153-60-52-145-44-35-109-98(130)87(116-95(126)30-41-143-50-58-151-61-57-150-49-40-124-77-93(120-121-124)80-11-8-12-83(72-80)114-104(141)110-33-5-3-16-90(101(135)136)118-105(142)119-91(102(137)138)27-28-97(128)129)14-1-6-34-111-106(159)115-82-25-21-79(22-26-82)29-43-158-86-73-85(113-92(74-86)103(139)140)76-123-38-47-148-55-53-146-45-36-122(37-46-147-54-56-149-48-39-123)75-84-13-9-17-88(112-84)99(131)132;;/h8-9,11-13,17,19-26,72-74,77,87,89-91H,1-7,10,14-16,18,27-71,75-76H2,(H,108,125)(H,109,130)(H,116,126)(H,117,127)(H,128,129)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,139,140)(H2,110,114,141)(H2,111,115,159)(H2,118,119,142);1H4;/p-2/t87-,89-,90-,91-;;/m0../s1 |

InChI Key |

PMPGZCBHECIXAI-UHMIPYPOSA-L |

Isomeric SMILES |

C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |

Canonical SMILES |

C.C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)[O-])CC3=NC(=CC(=C3)OCCC4=CC=C(C=C4)NC(=S)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCC5=CC=C(C=C5)I)C(=O)O)NC(=O)CCOCCOCCOCCN6C=C(N=N6)C7=CC(=CC=C7)NC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)[O-].[Ac] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)

![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)

![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)

![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)